molecular formula C11H18N2O2S B12999764 Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B12999764
M. Wt: 242.34 g/mol
InChI Key: AKJSTTNNSBLUMU-RKDXNWHRSA-N
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Description

Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a sophisticated bicyclic thiocarbamate derivative that serves as a crucial advanced intermediate in medicinal chemistry, particularly in the development of novel protease inhibitors. Its research value is anchored in its stereochemically defined, rigid scaffold which is adept for targeting enzyme active sites. This compound is prominently featured in the synthesis of potent inhibitors for cysteine proteases, such as Cathepsin K , a key enzyme involved in bone resorption, making it a compound of interest for osteoporosis research. Furthermore, its structural motif is integral to the design of mechanism-based inhibitors for HCV NS3/4A protease , a primary target in the search for anti-hepatitis C virus therapeutics. The (4aR,8aR) stereochemistry of the octahydro-1,6-naphthyridine core is essential for conferring high binding affinity and selectivity. The 2-thioxo (thiocarbonyl) group is a critical pharmacophore that often interacts with the catalytic cysteine residue in these proteases, forming a reversible or irreversible covalent bond to achieve potent inhibition. Researchers utilize this compound to explore structure-activity relationships and to develop new therapeutic candidates for a range of pathological conditions involving proteolytic enzymes.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl (4aR,8aR)-2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16)/t8-,9-/m1/s1

InChI Key

AKJSTTNNSBLUMU-RKDXNWHRSA-N

Isomeric SMILES

CCOC(=O)N1CC[C@@H]2[C@@H](C1)CCC(=S)N2

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced naphthyridine derivatives.

    Substitution: Functionalized naphthyridine derivatives with various substituents.

Scientific Research Applications

Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in pain and inflammation pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Thioxo vs. Oxo Derivatives : The thioxo group in the target compound enhances electrophilicity compared to oxo analogs, influencing reactivity in medicinal chemistry applications .
  • Bicyclic vs.
  • Ester Modifications : tert-Butyl esters (e.g., ) improve steric hindrance and stability under acidic conditions compared to ethyl esters .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Thermal Stability
Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate 254.34 1.8 Low Stable up to 150°C
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate 212.29 1.2 Moderate N/A
2-(Benzylthio)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 341.40 3.5 Very Low Stable at RT

Key Observations :

  • Lipophilicity : The thioxo group increases LogP (1.8 vs. 1.2 for oxo analog), enhancing membrane permeability .
  • Solubility : Ethyl esters exhibit moderate water solubility, while thiouracils require organic solvents for dissolution .

Key Observations :

  • GPCR Targeting: The target compound’s bicyclic structure mimics privileged scaffolds in GPCR drug discovery, offering advantages over monocyclic thiouracils in receptor binding .
  • Therapeutic Scope : Thiouracils () are explored for kinase inhibition, while the target compound and Tezampanel () focus on neurological disorders .

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